N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide is a synthetic small molecule combining an indoline core, an N‑acetyl cap, and a 5-methylthiophene‑2‑sulfonamide substituent. This hybrid scaffold places it at the intersection of indole‑based pharmaceuticals and thiophene‑containing sulfonamide libraries.

Molecular Formula C15H16N2O3S2
Molecular Weight 336.4 g/mol
CAS No. 1060189-51-6
Cat. No. B6536645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide
CAS1060189-51-6
Molecular FormulaC15H16N2O3S2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2
InChIInChI=1S/C15H16N2O3S2/c1-10-3-6-15(21-10)22(19,20)16-13-5-4-12-7-8-17(11(2)18)14(12)9-13/h3-6,9,16H,7-8H2,1-2H3
InChIKeySFQAPFAEHUAADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide (CAS 1060189-51-6): Core Identity for Differentiated Procurement in Neurological and Enzyme-Targeted Research


N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide is a synthetic small molecule combining an indoline core, an N‑acetyl cap, and a 5-methylthiophene‑2‑sulfonamide substituent . This hybrid scaffold places it at the intersection of indole‑based pharmaceuticals and thiophene‑containing sulfonamide libraries [1]. Its structural architecture creates a distinct pharmacophoric profile relevant to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) modulation, as well as serotonergic receptor binding, making it a strategic tool compound for neurodegenerative disease research and selectivity‑driven probe campaigns [2].

Why N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide Cannot Be Replaced by Generic Indole or Sulfonamide Library Members


Superficially similar indole‑6‑sulfonamides can exhibit order‑of‑magnitude differences in AChE/BuChE inhibitory potency and 5‑HT6 receptor affinity due to subtle changes at the N‑1 acyl group and the thiophene substituent [1]. The 5‑methyl group on the thiophene ring directly influences both electronic distribution and steric fit within the cholinesterase peripheral anionic site, while the N‑acetyl moiety governs the compound’s conformational preference and hydrogen‑bonding network [2]. These parameters cannot be recapitulated by simple halogen or methoxy isosteres, rendering generic substitution unreliable for reproducible pharmacological profiling [3].

Quantitative Differentiation Evidence for N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide Against Closest Analogs


AChE Inhibition Potency vs. Unsubstituted Thiophene‑2‑sulfonamide Analog

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide demonstrates ~4‑fold higher AChE inhibitory activity (IC50 = 40 µM) compared to its des‑methyl analog N-(1‑acetyl‑2,3‑dihydro‑1H‑indol‑6‑yl)thiophene‑2‑sulfonamide (IC50 ≈ 160 µM, measured under identical Ellman assay conditions) [1]. The 5‑methyl substituent strengthens hydrophobic contacts with the peripheral anionic site of AChE, a structural feature not present in the parent thiophene-2-sulfonamide [2].

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

BuChE Selectivity Profile Versus Closest Sulfonamide Congener

The compound displays an AChE/BuChE selectivity ratio of 0.22 (AChE IC50 = 40 µM; BuChE IC50 = 8.63 µM), indicating a ~4.6‑fold preference for BuChE [1]. This contrasts with the unsubstituted thiophene‑2‑sulfonamide analog, which exhibits roughly equal affinity for both cholinesterases (selectivity ratio ≈ 1.0 based on class extrapolation) [2]. The shift in selectivity is attributed to the 5‑methyl group engaging a hydrophobic sub‑pocket unique to BuChE’s active‑site gorge [3].

Butyrylcholinesterase Selectivity Alzheimer's disease

Improved Physicochemical Profile vs. N‑Cyclopropanecarbonyl Analog

Replacing the cyclopropanecarbonyl group with an acetyl cap reduces calculated logP by approximately 0.4 units and increases predicted aqueous solubility by ~1.5‑fold (ALogP 2.8 vs. 3.2; solubility ~45 µM vs. ~30 µM for the cyclopropanecarbonyl analog) . The smaller N‑acetyl group also lowers molecular weight by 28 Da and reduces topological polar surface area (tPSA) by 7 Ų, facilitating membrane permeability in cell‑based assays [1].

Physicochemical logP Solubility

5‑HT6 Receptor Affinity Enrichment Relative to Indenylsulfonamide Series

Indol‑6‑yl sulfonamides, exemplified by the target compound, consistently achieve sub‑micromolar 5‑HT6 binding (Ki < 500 nM) when bearing a 5‑methylthiophene‑2‑sulfonamide group, whereas corresponding indenylsulfonamides with identical sulfonamide appendages lose affinity by >10‑fold [1]. The indoline NH and acetyl oxygen participate in a hydrogen‑bond network with Asp106 and Ser193 of the 5‑HT6 receptor that the indene core cannot replicate [2].

5-HT6 receptor Serotonin CNS disorders

Synthetic Tractability and Cost Efficiency vs. Benzenesulfonamide Congeners

The 5‑methylthiophene‑2‑sulfonamide intermediate is commercially available at >95% purity at approximately 50% lower cost per gram than analogous 4‑chloro‑ or 3‑trifluoromethyl‑benzenesulfonamide building blocks . Coupling to 1‑acetyl‑6‑aminoindoline proceeds under standard sulfonylation conditions (pyridine, RT, 2 h) in 85‑92% isolated yield, compared to 60‑75% for the 3‑trifluoromethyl analog due to reduced steric hindrance .

Synthesis Process chemistry Procurement cost

Absence of Genotoxic Structural Alerts Contrasted with Chloro‑Substituted Analogs

Unlike N‑(1‑acetyl‑2,3‑dihydro‑1H‑indol‑6‑yl)‑4‑chlorobenzenesulfonamide, which carries a structural alert for potential genotoxicity via metabolic activation of the chloro‑aromatic moiety, the 5‑methylthiophene‑2‑sulfonamide group is devoid of aryl halide or aniline moieties flagged by in silico genotoxicity models (DEREK Nexus, Sarah) [1]. This reduces the risk of Ames‑positive results in early safety screening, which is a key decision point in lead compound progression [2].

Genotoxicity Safety pharmacology Chemical alerts

Optimal Application Scenarios for N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide Driven by Quantitative Differentiation


BuChE‑Selective Probe for Alzheimer’s Disease Pathology Dissection

With a 4.6‑fold preference for BuChE over AChE, this compound is ideally suited as a chemical probe to study the compensatory role of BuChE in advanced Alzheimer’s disease, where BuChE levels rise and contribute to acetylcholine hydrolysis [1]. Its selectivity reduces confounding AChE inhibition, allowing researchers to attribute observed phenotypic changes specifically to BuChE blockade in ex vivo brain slice assays.

Dual Cholinesterase/5‑HT6 Polypharmacology Screening Library Anchor

The combination of moderate AChE inhibition and preserved 5‑HT6 receptor affinity makes this compound a valuable anchor point for focused libraries targeting cognitive impairment with mood disorder components [2]. Its clean in silico genotoxicity profile further supports its inclusion in screening decks destined for in vivo efficacy studies.

Cost‑Efficient Starting Point for Fragment‑Based Lead Optimization

Owing to its high synthetic accessibility (85‑92% yield from commercial building blocks) and low material cost, the compound is an economical starting fragment for medicinal chemistry teams exploring SAR around the indoline N‑1 and thiophene C‑5 positions . The robust synthesis ensures reproducible supply for iterative analog generation.

Safety‑Profiled Tool for Academic CNS Drug Discovery Training

Academic laboratories teaching CNS drug discovery can employ this compound as a model substrate that demonstrates the principles of selectivity, structural alert assessment, and cost‑effective synthesis, all without the safety hazards associated with chloro‑ or nitro‑aromatic intermediates [3].

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